![molecular formula C16H26N4O2 B7897128 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897128.png)
2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester , also referred to by its chemical formula C17H27N3O2 and CAS number 939986-30-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H27N3O2 |
Molecular Weight | 305.42 g/mol |
CAS Number | 939986-30-8 |
Synonyms | 4-[[(4-Methyl-2-pyridinyl)amino]methyl]-1-piperidinecarboxylic acid tert-butyl ester |
Antiviral Properties
Research indicates that derivatives of piperidine, particularly those containing pyrimidine rings, exhibit significant antiviral properties. A study highlighted various compounds with similar structures demonstrating activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . The compound may share these properties due to its structural similarities.
Neuropharmacological Effects
A notable study focused on related compounds demonstrated that certain piperidine derivatives act as NMDA receptor antagonists, particularly targeting the NR2B subtype. These compounds showed promise in models of antinociception and neuroprotection . Given the structural analogies, it is plausible that this compound could exhibit similar neuropharmacological effects.
Antibacterial Activity
The antibacterial potential of piperidine derivatives has been documented, with certain compounds displaying efficacy against various bacterial strains. The specific activity of this compound against bacterial pathogens remains to be fully explored but could be inferred from related studies on piperidine-based compounds .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, particularly NMDA receptors, which play a crucial role in synaptic plasticity and memory function.
- Viral Inhibition : For antiviral activity, the mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.
- Antibacterial Mechanism : Potential mechanisms include disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways within bacteria.
Case Studies and Research Findings
Several case studies have documented the biological effects of structurally related compounds:
- Antiviral Efficacy : A study demonstrated that certain pyrimidine-containing piperidines exhibited high antiviral activity against TMV, with curative activities reported at concentrations as low as 500 μg/mL .
- Neuroprotective Effects : In vivo studies indicated that related piperidine derivatives provided significant neuroprotection in rodent models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative conditions .
- Antimicrobial Activity : Research on similar compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits notable pharmacological properties that make it a candidate for drug development. Its structural components allow it to interact with various biological targets, particularly in the modulation of enzyme activities and receptor interactions.
Anticancer Activity:
Research indicates that derivatives of pyrimidine compounds, including this specific ester, have shown promise in anticancer therapies. Studies have demonstrated that such compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .
Neurological Applications:
The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its interaction with neurotransmitter systems may help in addressing conditions such as depression and anxiety .
Drug Development
Lead Compound in Synthesis:
2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester serves as a lead compound in the synthesis of more complex molecules aimed at enhancing bioactivity and selectivity against specific targets. The modification of its structure can lead to derivatives with improved pharmacokinetic properties .
Formulation Development:
The compound's solubility and stability characteristics are crucial for formulation development. Research into its formulation has focused on optimizing delivery methods, including oral and injectable forms, to improve bioavailability and therapeutic efficacy .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 2-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-8-9-17-14(19-12)18-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDDAGNZHFLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.